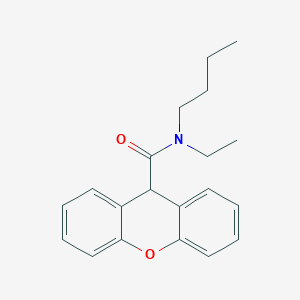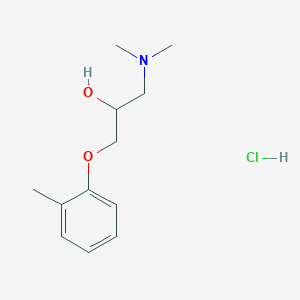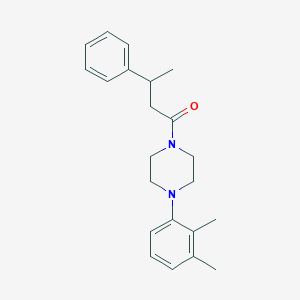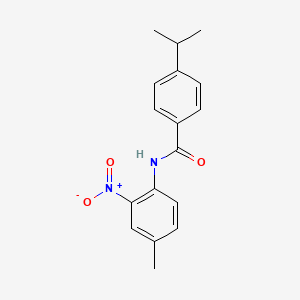
1-(diisobutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride
説明
1-(diisobutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride is a chemical compound that is widely used in scientific research. It is a selective β-adrenergic receptor antagonist that is commonly referred to as propranolol. Propranolol has been used for many years as a medication to treat hypertension, angina, and other cardiovascular conditions. However, in recent years, its use has expanded to include a variety of research applications.
作用機序
Propranolol works by selectively blocking β-adrenergic receptors. These receptors are found in many different tissues throughout the body, including the heart, lungs, and blood vessels. When these receptors are activated, they can cause an increase in heart rate, blood pressure, and bronchodilation. By blocking these receptors, propranolol can reduce the effects of sympathetic nervous system activation.
Biochemical and Physiological Effects:
Propranolol has a number of biochemical and physiological effects. Some of these include:
1. Reduction in heart rate and blood pressure
2. Decrease in bronchodilation
3. Inhibition of glycogenolysis in the liver
4. Inhibition of lipolysis in adipose tissue
実験室実験の利点と制限
Propranolol has a number of advantages for use in lab experiments. Some of these include:
1. Selective blocking of β-adrenergic receptors
2. Widely available and relatively inexpensive
3. Can be administered orally or intravenously
However, there are also some limitations to the use of propranolol in lab experiments. Some of these include:
1. Potential for off-target effects
2. Limited selectivity for specific β-adrenergic receptor subtypes
3. Potential for interactions with other drugs or experimental manipulations
将来の方向性
For the use of propranolol in research include investigating its role in various disease states and developing more selective antagonists.
科学的研究の応用
Propranolol has been used in a variety of scientific research applications due to its ability to selectively block β-adrenergic receptors. These receptors are found in many different tissues throughout the body and play a role in a wide range of physiological processes. Some of the research areas where propranolol has been used include:
1. Neuroscience: Propranolol has been used to investigate the role of β-adrenergic receptors in the regulation of memory consolidation and emotional processing.
2. Cancer Research: Propranolol has been investigated as a potential treatment for various types of cancer, including breast cancer and melanoma.
3. Cardiovascular Research: Propranolol has been used to investigate the role of β-adrenergic receptors in the regulation of heart function and blood pressure.
特性
IUPAC Name |
1-[bis(2-methylpropyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.ClH/c1-14(2)10-19(11-15(3)4)12-17(20)13-21-18-9-7-6-8-16(18)5;/h6-9,14-15,17,20H,10-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKRPFLMGAZYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(CC(C)C)CC(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-biphenylcarboxamide](/img/structure/B3981221.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3981232.png)


![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3981259.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one](/img/structure/B3981278.png)

![3-(butyrylamino)-N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]benzamide](/img/structure/B3981294.png)
![N-allyl-4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinecarbothioamide](/img/structure/B3981304.png)

![1-[2-(4-chlorophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3981319.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3981324.png)
